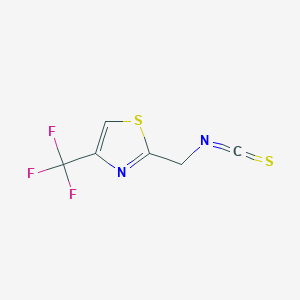
2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group and the isothiocyanate group in this compound makes it particularly interesting for various chemical and industrial applications due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base.
Addition of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the corresponding amine with thiophosgene (CSCl2) or by using other isothiocyanate reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the isothiocyanate group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino-thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of 2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophiles such as amines and thiols, forming covalent bonds. This reactivity can lead to the modification of proteins and enzymes, potentially altering their function. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Isothiocyanatomethyl)-1,3-thiazole: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
4-(Trifluoromethyl)-1,3-thiazole:
2-(Methylthio)-4-(trifluoromethyl)-1,3-thiazole: Contains a methylthio group instead of an isothiocyanate group, leading to different chemical behavior.
Uniqueness
2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole is unique due to the combination of the trifluoromethyl and isothiocyanate groups. This combination imparts distinct reactivity and properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C6H3F3N2S2 |
|---|---|
Peso molecular |
224.2 g/mol |
Nombre IUPAC |
2-(isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H3F3N2S2/c7-6(8,9)4-2-13-5(11-4)1-10-3-12/h2H,1H2 |
Clave InChI |
VAVSVKRDFSNIII-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)CN=C=S)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


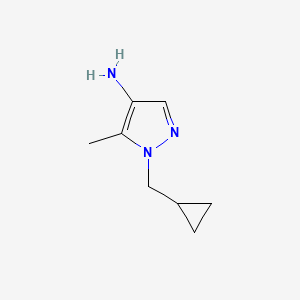
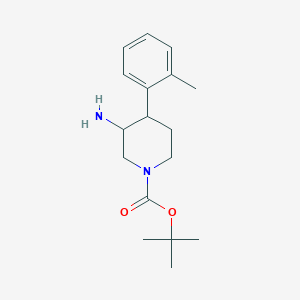
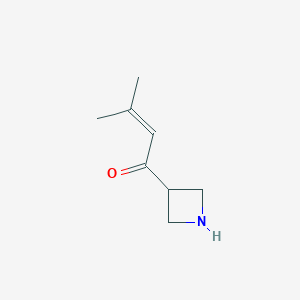
![1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13160059.png)


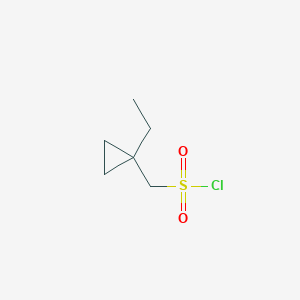
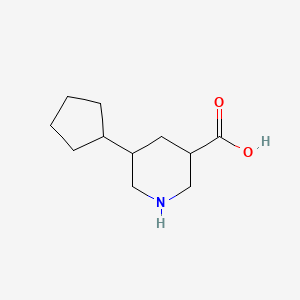
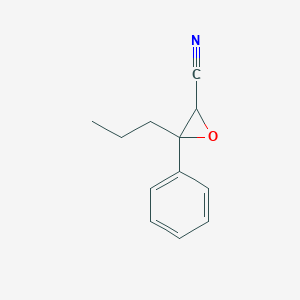

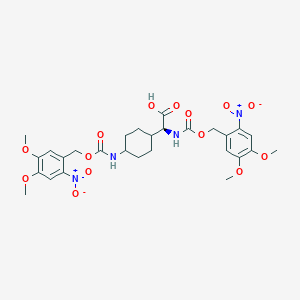
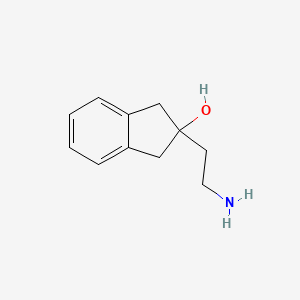

![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13160119.png)
